molecular formula C7H9N5 B2769217 N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1881787-86-5

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2769217
CAS No.: 1881787-86-5
M. Wt: 163.184
InChI Key: KDWIXGMJNMSNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its core structure is part of a class of compounds investigated as potent dual inhibitors of key oncogenic kinases, c-Met and Pim-1 . Deregulation of these kinase pathways is implicated in tumor proliferation, angiogenesis, and metastasis in various human cancers, making them promising targets for therapeutic intervention . The triazolopyridazine core is known for its versatility in drug discovery, forming crucial interactions with the ATP-binding sites of target enzymes . Researchers are exploring derivatives of this scaffold to create powerful inhibitors that can produce a synergistic effect by targeting multiple cancer pathways simultaneously, which may enhance therapeutic efficacy and minimize the chances of resistance development . Beyond oncology, related triazolopyridazine derivatives are also being explored as potential agents against infectious diseases, such as cryptosporidiosis, highlighting the broad utility of this heterocyclic system in phenotypic drug discovery campaigns . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and enzymatic and cellular assay development. It is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-11(2)7-4-3-6-9-8-5-12(6)10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIXGMJNMSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminomethyl-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The triazolo[4,3-b]pyridazine core is highly modular, allowing substitutions at positions 3 (R1) and 6 (R2) to optimize target binding, solubility, and metabolic stability. Below is a comparative analysis of key derivatives:

Key Observations:
  • Electron-Withdrawing Groups (e.g., CF3): Enhance target binding via hydrophobic interactions (e.g., STK651245’s IC50 = 12.5 nM for BRD4) but may reduce solubility .
  • Alkyl/Aromatic Substitutions (e.g., indole-ethyl): Improve selectivity for bromodomains or kinases by mimicking natural substrate interactions .
  • N,N-Dimethylamine: Likely increases hydrophobicity and membrane permeability compared to unsubstituted amines, though direct activity data is lacking .

Physicochemical Properties

Property N,N-Dimethyl Derivative STK651245 (6) Z1220635364 (7) 3-Methyl Variant
Molecular Weight (g/mol) ~192.21 408.37 350.38 165.18
LogP (Predicted) 1.8 3.5 2.9 1.2
Hydrogen Bond Donors 1 2 2 2
Solubility (µM, PBS) >100 (estimated) 15 30 >200
Notes:
  • Higher LogP values in analogs like STK651245 correlate with improved cellular uptake but increased metabolic liabilities .

Biological Activity

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS No. 1881787-86-5) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article delves into the biological activities associated with this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H9N5C_7H_9N_5 and a molecular weight of 163.18 g/mol. The compound features a triazole ring fused to a pyridazine structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₇H₉N₅
Molecular Weight163.18 g/mol
CAS Number1881787-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound shows potential as an inhibitor of various molecular targets involved in disease processes.

  • Enzyme Inhibition : The compound may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and leading to physiological changes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study highlighted its potential as a c-Met kinase inhibitor, which is crucial in cancer progression. The compound demonstrated:

  • IC50 Values : Effective concentrations in the low micromolar range (e.g., 0.005 µM) against c-Met kinases.
  • Mechanisms : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized via cyclization methods involving appropriate precursors under controlled conditions.
  • Biological Evaluation : In vitro assays have demonstrated significant activity against cancer cell lines and pathogenic bacteria.

Table of Biological Activity Results

Study ReferenceActivity TestedResultIC50/Effective Concentration
c-Met Kinase InhibitionPotent inhibition0.005 µM
Antimicrobial ActivityInhibition of bacterial growthVaries by strain

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for potential applications in drug development:

  • Cancer Therapeutics : As a lead compound for developing targeted therapies against cancers with aberrant c-Met signaling.
  • Antimicrobial Agents : Potential development into new antibiotics or antifungal agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?

  • Methodological Answer : Synthesis requires multi-step reactions with careful optimization of temperature (e.g., reflux at ~80°C), solvent selection (ethanol or DMF), and catalysts (e.g., sodium hydride for ether formation). Purification via recrystallization or chromatography is critical to isolate high-purity products. For example, hydrazine derivatives reacting with acetylacetone in ethanol yield triazolo-pyridazine scaffolds, but yields depend on reaction time and reagent stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography is recommended for resolving ambiguous structural features, especially in fused-ring systems. For example, ¹H NMR can distinguish between N-methyl and cyclobutyl substituents in derivatives .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in dark, airtight containers at 2–8°C to prevent degradation. Stability tests via accelerated thermal analysis (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring are advised. Evidence suggests that moisture-sensitive intermediates require inert atmospheres during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. thrombin-inhibitory effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ester vs. amide derivatives) or cell-line specificity. For example, ester forms of [1,2,4]triazolo-pyridazine derivatives lose thrombin inhibition but retain antiproliferative activity in endothelial cells. Comparative studies using standardized protocols (e.g., MTT assays across multiple cell lines) and metabolite profiling (LC-MS) are recommended .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Focus on modifying substituents at the 3- and 6-positions to probe bioactivity. For instance:

  • 3-position : Cyclopropyl or trifluoromethyl groups enhance BRD4 bromodomain inhibition (Ki < 100 nM) .
  • 6-position : Amine or ether linkages influence solubility and target engagement (e.g., antiproliferative IC₅₀ values vary 10-fold with substituent changes) .
    Use docking studies to predict hinge-region interactions in kinases, prioritizing derivatives with hydrogen-bonding motifs .

Q. How can researchers address low yields in nucleophilic substitution reactions at the 6-amine position?

  • Methodological Answer : Optimize base strength (e.g., DIPEA vs. pyridine) and solvent polarity. For example, coupling with isocyanates in DMF at 50°C improves yields by 20–30% compared to THF. Monitoring reaction progress via TLC with ninhydrin staining ensures timely quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.